

# molecular structure of 2-(6-Aminopyridin-2-yl)acetic acid

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## Compound of Interest

Compound Name: 2-(6-Aminopyridin-2-yl)acetic acid

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An In-Depth Technical Guide to the Molecular Structure and Application of **2-(6-Aminopyridin-2-yl)acetic Acid**

## Abstract

**2-(6-Aminopyridin-2-yl)acetic acid** is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core functionalized with both a nucleophilic amino group and a versatile carboxylic acid moiety, presents a valuable scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it details a robust synthetic protocol, explains the rationale behind key experimental steps, and explores the compound's application as a foundational element in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important research chemical.

## Introduction

### The Significance of the Aminopyridine Scaffold in Medicinal Chemistry

The 2-aminopyridine moiety is a privileged structure in drug discovery, recognized for its ability to form key hydrogen bond interactions with biological targets.<sup>[1]</sup> Its simple, low molecular weight design makes it an ideal starting point for creating pharmacophores that adhere to

principles of lead-like design.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group serves as a hydrogen bond donor, a combination that facilitates potent and specific binding to a wide array of enzymes and receptors. Consequently, aminopyridine derivatives have been successfully developed into agents with antibacterial, anticancer, and anti-inflammatory properties.[2]

## Overview of 2-(6-Aminopyridin-2-yl)acetic Acid as a Research Building Block

**2-(6-Aminopyridin-2-yl)acetic acid**, hereafter referred to as APAA, capitalizes on the utility of the aminopyridine core by incorporating a strategically placed acetic acid side chain. This addition introduces a second vector for chemical modification and a potential binding interaction point. APAA is primarily utilized as a versatile intermediate or building block in the synthesis of more elaborate compounds.[3][4] Its bifunctional nature—a nucleophilic amine and a modifiable carboxylic acid—allows for orthogonal chemical strategies in the construction of compound libraries for high-throughput screening.

## Molecular Structure and Physicochemical Properties

### Core Chemical Structure and Nomenclature

The fundamental structure of APAA consists of a pyridine ring substituted at the 6-position with an amino group ( $-NH_2$ ) and at the 2-position with an acetic acid moiety ( $-CH_2COOH$ ).

- IUPAC Name: **2-(6-Aminopyridin-2-yl)acetic acid**
- CAS Number: 339195-51-6[3][4]
- Molecular Formula:  $C_7H_8N_2O_2$ [3]
- Molecular Weight: 152.15 g/mol [3]

The compound is also available as a hydrochloride salt (CAS No: 1965308-87-5), which often exhibits improved solubility in aqueous media.[5][6]

### Tautomerism and Zwitterionic States

An expert analysis of APAA's structure necessitates a consideration of its potential tautomeric and zwitterionic forms. The 6-aminopyridine fragment can exist in equilibrium between the amino form and the imino tautomer. In solution, APAA can also exist as a zwitterion, where the acidic proton from the carboxyl group is transferred to one of the basic nitrogen atoms—either the pyridine ring nitrogen or the exocyclic amino group. The predominant form is highly dependent on the pH of the environment. Understanding these potential states is critical for predicting binding modes, designing bioassays, and interpreting spectroscopic data.

## Table of Physicochemical Properties

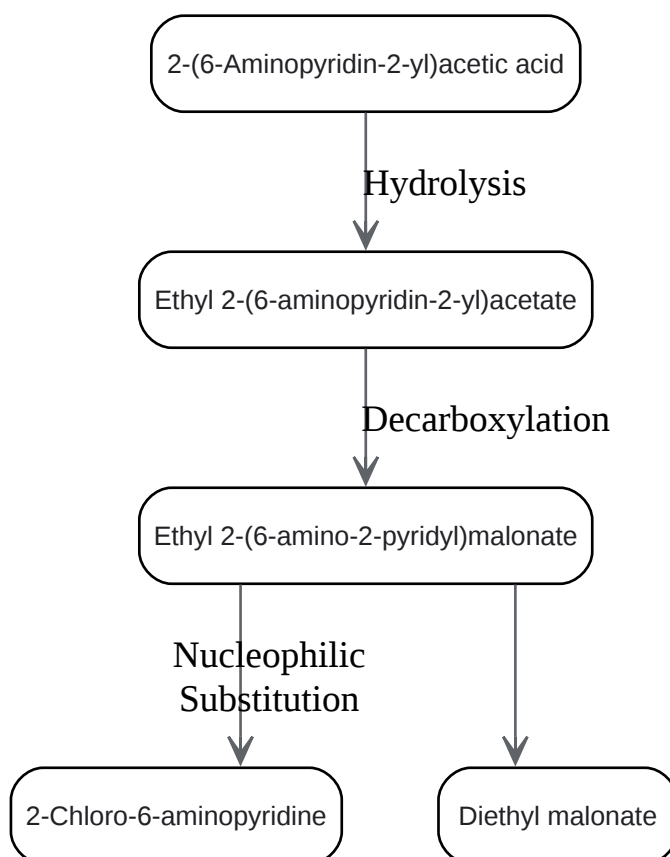
Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[3][4]
Molecular Weight	152.15 g/mol	[3][4]
Topological Polar Surface Area	76.2 Å <sup>2</sup>	[7]
Hydrogen Bond Donors	2	[7]
Hydrogen Bond Acceptors	4	[8]
Rotatable Bonds	2	[7]
Storage Conditions	Store in freezer, sealed in dry, keep in dark place	[4]

## Synthesis and Purification

The synthesis of substituted pyridylacetic acids can be challenging due to the potential for decarboxylation of the final product under harsh conditions.[9] Therefore, a robust and mild synthetic strategy is required.

## Retrosynthetic Analysis

A logical retrosynthetic approach for APAA involves disconnecting the C-C bond between the pyridine ring and the acetic acid moiety, leading back to a functionalized picoline derivative and a carboxylating agent. An alternative, more practical approach involves nucleophilic substitution on a pre-functionalized pyridine ring.



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Caption: Retrosynthetic analysis of APAA.

## Recommended Synthetic Protocol: Nucleophilic Substitution

This protocol is based on established methods for the synthesis of related pyridylacetic acid derivatives.[9] It employs a nucleophilic substitution reaction, which is a reliable and scalable approach.

### Step 1: Generation of the Malonate Nucleophile

- To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).
- Cool the flask to 0 °C in an ice bath.

- Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) portion-wise. Causality: NaH is a strong, non-nucleophilic base used to deprotonate the malonate ester, creating the required nucleophile. Anhydrous conditions are critical as NaH reacts violently with water.
- Slowly add diethyl malonate (9.6 g, 60 mmol) dropwise via syringe.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

#### Step 2: Nucleophilic Aromatic Substitution

- In a separate flask, dissolve 2-chloro-6-aminopyridine (6.4 g, 50 mmol) in anhydrous THF (50 mL).
- Add the 2-chloro-6-aminopyridine solution dropwise to the prepared sodium diethyl malonate solution at room temperature.
- Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12-18 hours. Monitor reaction progress by TLC or LC-MS. Causality: Heating is required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich pyridine ring.

#### Step 3: Hydrolysis and Decarboxylation

- After cooling to room temperature, carefully quench the reaction by the slow addition of water (20 mL).
- Concentrate the mixture under reduced pressure to remove the THF.
- Add a 6M aqueous solution of hydrochloric acid (100 mL) and heat the mixture to reflux for 6-8 hours. Causality: The strong acidic conditions hydrolyze both ester groups to carboxylic acids. The resulting malonic acid derivative is unstable at high temperatures and undergoes facile decarboxylation to yield the desired acetic acid moiety.
- Cool the solution in an ice bath. Adjust the pH to ~7 using a 5M sodium hydroxide solution, which will cause the product to precipitate.

- Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum.

## Purification and Quality Control

The crude product can be purified by recrystallization from an ethanol/water mixture. The purity and identity of the final compound must be validated using the spectroscopic methods outlined below. High-Performance Liquid Chromatography (HPLC) is the preferred method for determining final purity.

## Spectroscopic Characterization and Structural Elucidation

Confirming the molecular structure of the synthesized APAA is a critical, self-validating step of the protocol. Each spectroscopic technique provides unique and complementary information.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: Proton NMR provides information on the number of different types of protons and their connectivity. The spectrum of APAA is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene ( $-\text{CH}_2-$ ) protons, and the exchangeable protons of the amino ( $-\text{NH}_2$ ) and carboxylic acid ( $-\text{COOH}$ ) groups.
- $^{13}\text{C}$  NMR: Carbon NMR will confirm the presence of the seven carbon atoms in the molecule, including the characteristic carbonyl carbon of the carboxylic acid ( $\delta \approx 170\text{-}180$  ppm) and the five distinct carbons of the substituted pyridine ring.

<sup>1</sup> H NMR (Expected Data, 400 MHz, DMSO-d <sub>6</sub> )	<sup>13</sup> C NMR (Expected Data, 100 MHz, DMSO-d <sub>6</sub> )	
Chemical Shift (δ, ppm)	Assignment	Chemical Shift (δ, ppm)
~12.5 (s, 1H, br)	-COOH	~172.0
~7.3 (t, 1H)	H4-pyridine	~159.0
~6.5 (s, 2H, br)	-NH <sub>2</sub>	~150.0
~6.3 (d, 1H)	H3-pyridine	~139.0
~6.2 (d, 1H)	H5-pyridine	~105.0
~3.5 (s, 2H)	-CH <sub>2</sub> -	~104.0
~45.0		

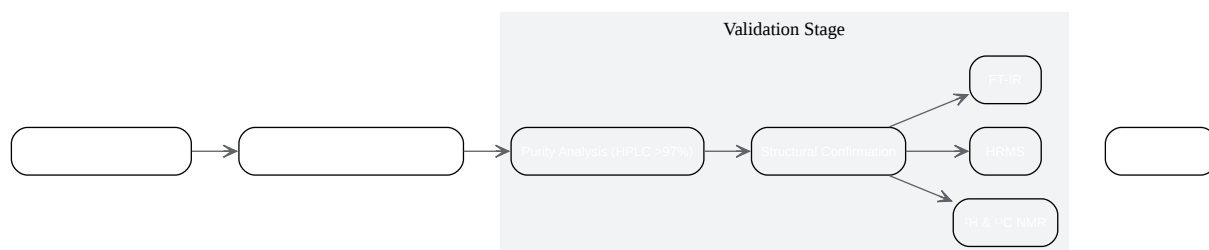
## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Assignment
3450-3300	N-H stretch (amino group)
3300-2500	O-H stretch (broad, carboxylic acid)
~1710	C=O stretch (carbonyl of carboxylic acid)
~1640	N-H bend (amino group)
1600-1450	C=C and C=N stretches (aromatic ring)
~1300	C-N stretch

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For APAA, high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]<sup>+</sup> at m/z 153.0664, corresponding to the molecular formula C<sub>7</sub>H<sub>9</sub>N<sub>2</sub>O<sub>2</sub><sup>+</sup>.



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Caption: Workflow for product purification and validation.

## Applications in Drug Discovery and Development

### Utility as a Scaffold for Library Synthesis

APAA is an ideal scaffold for combinatorial chemistry and library synthesis due to its two distinct and chemically addressable functional groups.

- **Amide Coupling:** The carboxylic acid can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amides.
- **N-Functionalization:** The amino group can undergo reactions such as acylation, sulfonylation, or reductive amination to introduce a second point of diversity.

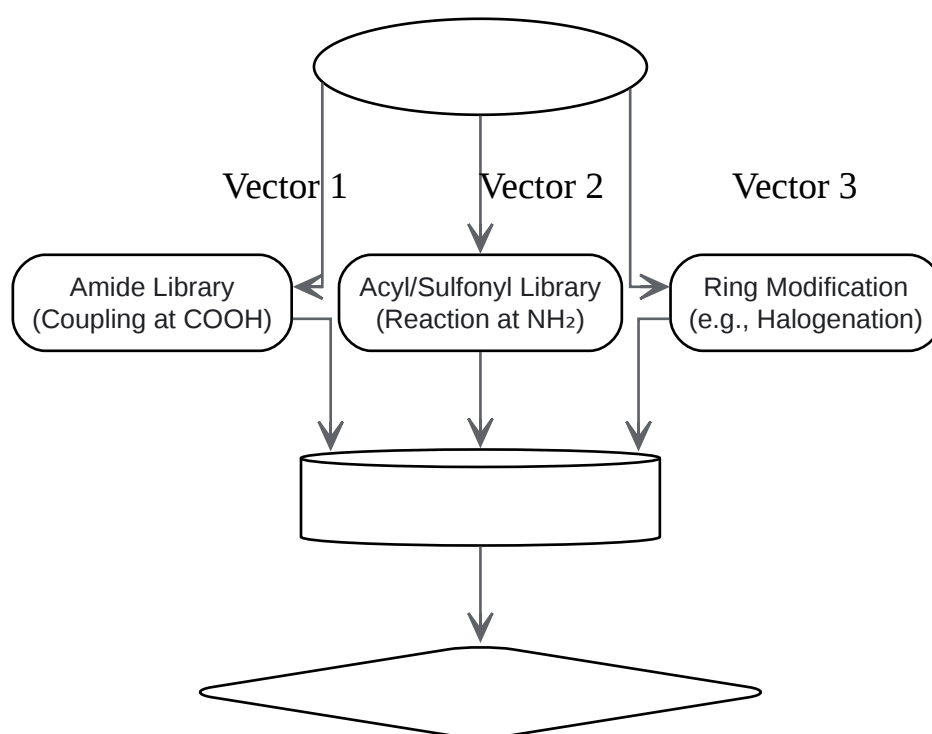
This dual-handle approach allows for the rapid exploration of chemical space around the aminopyridine core, which is a highly efficient strategy for hit-to-lead optimization.

## Potential Biological Targets

Based on the known activities of related aminopyridine derivatives, compounds derived from the APAA scaffold could plausibly target:



- Protein Kinases: The aminopyridine motif is a known "hinge-binder" in many kinase inhibitors. The acetic acid moiety can be elaborated to interact with the solvent-exposed region of the ATP-binding pocket.
- Bacterial Enzymes: The scaffold's ability to chelate metal ions or interrupt key hydrogen bond networks makes it a candidate for antibacterial drug design.<sup>[10]</sup>
- G-Protein Coupled Receptors (GPCRs): Derivatives of aminopyridines have been investigated as modulators for various GPCRs, including muscarinic receptors.<sup>[11]</sup>



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Caption: Drug discovery diversification from the APAA scaffold.

## Conclusion

**2-(6-Aminopyridin-2-yl)acetic acid** is more than a simple chemical; it is a strategically designed building block that offers significant potential for innovation in drug discovery. Its molecular structure, characterized by the potent aminopyridine pharmacophore and a versatile acetic acid handle, provides a robust platform for the synthesis of novel bioactive compounds. A thorough understanding of its properties, synthesis, and characterization, as detailed in this

guide, empowers researchers to fully leverage its capabilities in the quest for next-generation therapeutics.

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